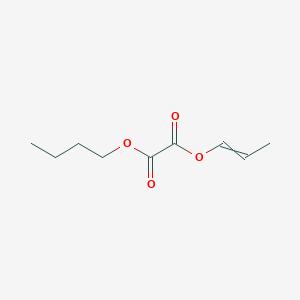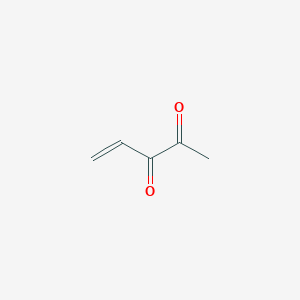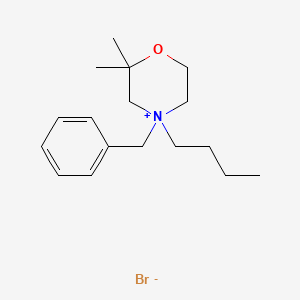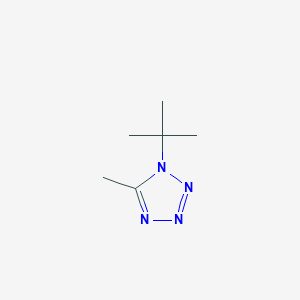![molecular formula C17H13N5OS B14367057 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- CAS No. 93203-27-1](/img/structure/B14367057.png)
8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- is a complex organic compound that combines the structural features of quinolinol and tetrazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- typically involves the condensation of 5-chloromethyl-8-quinolinol with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinolinol or tetrazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry
Wirkmechanismus
The mechanism of action of 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole moiety and exhibits similar chemical reactivity.
5-Chloromethyl-8-quinolinol: Contains the quinolinol structure and is a precursor in the synthesis of the target compound
Uniqueness
8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- is unique due to the combination of quinolinol and tetrazole moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93203-27-1 |
|---|---|
Molekularformel |
C17H13N5OS |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13N5OS/c23-15-9-8-12(14-7-4-10-18-16(14)15)11-24-17-19-20-21-22(17)13-5-2-1-3-6-13/h1-10,23H,11H2 |
InChI-Schlüssel |
WLAHLEKKJBPOHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C4C=CC=NC4=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)


![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)



![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)

